REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([C:12]#[N:13])=[C:4]([C:9]([OH:11])=[O:10])[NH:5][C:6]=1[CH2:7]C.COC(C1NC(C)=CC=1C#N)=O>>[Br:1][C:2]1[C:3]([C:12]#[N:13])=[C:4]([C:9]([OH:11])=[O:10])[NH:5][C:6]=1[CH3:7]
|
Name
|
Intermediate 33
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(NC1CC)C(=O)O)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1NC(=CC1C#N)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1NC(=CC1C#N)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(NC1C)C(=O)O)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |